molecular formula C12H14N2O B152902 Spiro[indoline-3,4'-piperidin]-2-one CAS No. 252882-61-4

Spiro[indoline-3,4'-piperidin]-2-one

Cat. No. B152902
M. Wt: 202.25 g/mol
InChI Key: SXOVJOBXZPCKRA-UHFFFAOYSA-N
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Description

Spiro[indoline-3,4'-piperidin]-2-one is a structural scaffold found in various polycyclic indole alkaloids, which are compounds known for their diverse bioactivities. This scaffold is characterized by the spiro-connection of an indoline and a piperidine ring, forming a bicyclic system with a lactam (2-one) functionality .

Synthesis Analysis

The synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives has been achieved through several methods. One approach involves a three-component reaction using 4-hydroxycoumarin, isatins, and 1H-pyrazol-5-amines in water under ultrasonic irradiation, highlighting the use of water as an environmentally benign solvent . Another method utilizes a one-pot synthesis catalyzed by l-proline under ultrasound irradiation, combining substituted phenylhydrazine, dialkyl acetylenedicarboxylate, isatin, and malononitrile . Additionally, a convenient synthetic route starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline has been developed, involving anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis .

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4'-piperidin]-2-one derivatives is crucial for their interaction with biological targets. For instance, the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] significantly influences both affinity and selectivity for sigma binding sites, with varying substituents leading to different pharmacological profiles . The diastereoselective synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/Ph3P-catalyzed tandem cyclizations also demonstrates the importance of molecular structure in achieving desired stereochemistry .

Chemical Reactions Analysis

Spiro[indoline-3,4'-piperidin]-2-one derivatives can be synthesized through various chemical reactions. The three-component reactions are a common method, as seen in the synthesis of functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines] using 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate . Another example is the four-component domino reactions in water, which allow the synthesis of spiro[indoline/acenaphthylene-3,4'-pyrazolo[3,4-b]pyridine derivatives] .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[indoline-3,4'-piperidin]-2-one derivatives are influenced by their molecular structure. For example, the introduction of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system affects the affinity for sigma binding sites . The use of natural deep eutectic solvent (NDDES) for the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] demonstrates the impact of reaction media on the properties of the synthesized compounds .

Scientific Research Applications

Guanidinium Hypoiodite-Catalyzed Intramolecular Oxidative Coupling Reaction

Spiro[indoline-3,4'-piperidine] serves as a fundamental motif in various biologically active compounds. A study presented a catalyzed intramolecular oxidative coupling reaction using guanidinium hypoiodite, yielding spiro-coupling products efficiently. The use of a chiral hypoiodite catalyst also facilitated asymmetric carbon-carbon bond-forming reactions, producing optically active spiro[indoline-3,4'-piperidines] (Sugimoto et al., 2023).

Diastereoselective Synthesis of Spiro[indoline-3,4'-pyridin]-2-yl)carbamates

The structural scaffold of Spiro[indoline-3,4'-piperidine] is significant in various bioactive polycyclic indole alkaloids. Research highlighted a synthetic strategy for Spiro[indoline-3,4'-pyridin]-2-yl)carbamate, involving a tandem cyclization catalyzed by AgOTf/PPh3. The approach efficiently captured spiroindoleninium intermediates with carbamates, yielding diastereoselective synthesis products (Liang et al., 2020).

Ultrasound-assisted Synthesis

Ultrasound-assisted Combinatorial Synthesis

Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives were efficiently synthesized via a one-pot, four-component reaction catalyzed by piperidine under ultrasound irradiation. This method followed group-assistant-purification (GAP) chemistry, avoiding traditional chromatographic and recrystallization purifications (Zou et al., 2012).

Medicinal Chemistry

c-Met/ALK Inhibitors for Cancer Treatment

A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and evaluated for their pharmacological and antitumor properties. One compound, identified as SMU-B, was found to be a potent, selective, and efficacious c-Met/ALK dual inhibitor, showing significant tumor growth inhibition in human gastric carcinoma xenograft models (Li et al., 2013).

Safety And Hazards

The safety information for Spiro[indoline-3,4’-piperidin]-2-one includes GHS07 pictograms and a warning signal word . The hazard statements and precautionary statements are not available . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Future Directions

The development of spiro-3-indolin-2-ones prepared through azomethine dipolar cycloaddition to the exocyclic olefinic linkage of 3,5-bis(arylidene)-N-sulfonyl-4-piperidones is a subject of major interest for organic researchers . Compounds containing the spiro-indole framework occupy a unique place in the heterocyclic space that spans pharmaceutical and natural alkaloids .

properties

IUPAC Name

spiro[1H-indole-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOVJOBXZPCKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593749
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[indoline-3,4'-piperidin]-2-one

CAS RN

252882-61-4
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride
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Synthesis routes and methods I

Procedure details

A solution of 1′-tert-butoxycarbonyl-spiro[3H-indole-3,4′-piperidin]-2(1H)-one, as described above in Step A, (551 mg, 1.70 mmol) in ethyl acetate saturated with HCl (5 mL) was stirred at ambient temp. for 3 hours as the product salt slowly crystallized out. This salt was collected by filtration and partitioned between methylene chloride and aqueous sat'd. sodium carbonate. The organic layer was separated off, dried (anhyd. sodium sulfate) filtered, and the solvent removed under vacuum. The residue was triturated with diethyl ether to give the title compound as a white solid, mp: 184-186° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

At −78° C., to liquid NH3 (20 ml) is added dropwise a solution of 1-benzylspiro[indole-3,4′-piperidin]-2(1H)-one (2 mmol) in THF (30 ml) and the mixture is stirred at −78° C. for 10 min. Li (42 mg, 6 mmol) is added in 3 portions and the resulting dark blue solution is stirred at −78° C. for 2 h. Anhydrous EtOH (1 ml) is added dropwise and the mixture is allowed to warm to rt overnight. Solvent is removed in vacuo and the resulting title compound (a light yellow solid) is used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Liang, Y Pang, Y Ji, K Zhuang, L Li… - The Journal of …, 2020 - ACS Publications
Spiro[indoline-3,4′-piperidine] is a significant structural scaffold in numerous polycyclic indole alkaloids with a variety of bioactivities. In this study, a synthetic strategy was developed …
Number of citations: 17 pubs.acs.org
V Magné, F Blanchard, A Marinetti… - Advanced Synthesis …, 2016 - Wiley Online Library
N‐Propargyl‐ and N‐homoallenyl‐2‐bromo‐β‐tryptamines undergo gold(I)‐catalyzed dearomatizing cyclizations to afford 2‐bromospiroindolenines that are in situ hydrolyzed to furnish …
Number of citations: 43 onlinelibrary.wiley.com
F Shirai, T Tsumura, Y Yashiroda, H Yuki… - Journal of Medicinal …, 2019 - ACS Publications
The canonical WNT pathway plays an important role in cancer pathogenesis. Inhibition of poly(ADP-ribose) polymerase catalytic activity of the tankyrases (TNKS/TNKS2) has been …
Number of citations: 44 pubs.acs.org
F Shirai, A Mizutani, Y Yashiroda… - Journal of Medicinal …, 2020 - ACS Publications
Tankyrases (TNKS/TNKS2) belong to the poly(ADP-ribose) polymerase family. Inhibition of their enzymatic activities attenuates the Wnt/β-catenin signaling, which plays an important …
Number of citations: 26 pubs.acs.org
S Jaegli, JP Vors, L Neuville, J Zhu - Tetrahedron, 2010 - Elsevier
3′-Alkyl-3-cyanomethyloxindoles, prepared by a palladium-catalyzed domino Heck/cyanation, were efficiently converted to spiropyrrolidinyl-, spiropiperidinyl- and spirocyclopropyl-…
Number of citations: 60 www.sciencedirect.com
GS Reddy, M Pal - Current Medicinal Chemistry, 2021 - ingentaconnect.com
Background: The indole framework is considered as one of the privileged structures in the area of medicinal chemistry and drug discovery because compounds containing this …
Number of citations: 29 www.ingentaconnect.com
T Ishida, Y Takemoto - Tetrahedron, 2013 - Elsevier
An intramolecular SmI 2 -mediated reductive cyclization of carbodiimides and unsaturated lactams was applied to functionalized substrates bearing tetrasubstituted olefins. The reaction …
Number of citations: 24 www.sciencedirect.com
P Goel, O Alam, MJ Naim, F Nawaz, M Iqbal… - European Journal of …, 2018 - Elsevier
Piperidine is an important pharmacophore, a privileged scaffold and an excellent heterocyclic system in the field of drug discovery which provides numerous opportunities in studying/…
Number of citations: 91 www.sciencedirect.com
S Liu, C Huang, C Huang, Y Huang, Y Yu… - Journal of Enzyme …, 2023 - Taylor & Francis
Clinical treatment by FDA-approved ROS1/ALK inhibitor Crizotinib significantly improved the therapeutic outcomes. However, the emergence of drug resistance, especially driven by …
Number of citations: 5 www.tandfonline.com
PCH Lam, R Abagyan, M Totrov - Journal of computer-aided molecular …, 2018 - Springer
Ligand docking to flexible protein molecules can be efficiently carried out through ensemble docking to multiple protein conformations, either from experimental X-ray structures or from …
Number of citations: 48 link.springer.com

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